molecular formula C22H21N5O4 B11041750 2,4,8-triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4,8-triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11041750
M. Wt: 419.4 g/mol
InChI Key: UZHFJHIMAFRNMD-UHFFFAOYSA-N
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Description

2,4,8-Triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide is a complex organic compound featuring a chromeno-pyridine core with multiple amino and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,8-triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide typically involves multi-step organic reactions. The initial steps often include the formation of the chromeno-pyridine core, followed by the introduction of amino groups and the trimethoxyphenyl moiety. Common reagents used in these reactions include various amines, methoxy-substituted benzaldehydes, and cyanide sources. Reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,4,8-Triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,8-triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substituents.

    3,4,5-Trimethoxycinnamic Acid: A cinnamic acid derivative with trimethoxy groups.

Uniqueness

2,4,8-Triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide is unique due to its combination of a chromeno-pyridine core with multiple amino and methoxy substituents, which imparts distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of 2,4,8-triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridin-3-yl cyanide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H21N5O4

Molecular Weight

419.4 g/mol

IUPAC Name

2,4,8-triamino-5-(3,4,5-trimethoxyphenyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C22H21N5O4/c1-28-15-6-10(7-16(29-2)20(15)30-3)17-12-5-4-11(24)8-14(12)31-22-18(17)19(25)13(9-23)21(26)27-22/h4-8,17H,24H2,1-3H3,(H4,25,26,27)

InChI Key

UZHFJHIMAFRNMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3=C(C=C(C=C3)N)OC4=C2C(=C(C(=N4)N)C#N)N

Origin of Product

United States

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